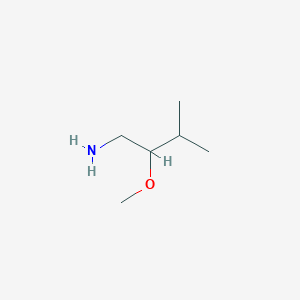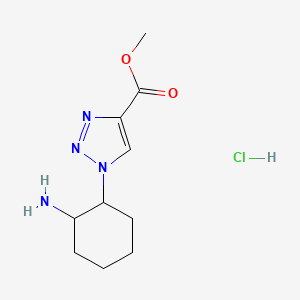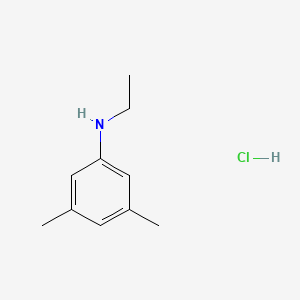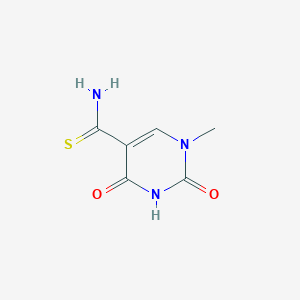
2-Methoxy-3-methylbutan-1-amine
Vue d'ensemble
Description
2-Methoxy-3-methylbutan-1-amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of 2-Methoxy-3-methylbutan-1-amine is traditionally challenging . It is often used as a building block in organic synthesis and medicinal chemistry .Molecular Structure Analysis
The molecular structure of 2-Methoxy-3-methylbutan-1-amine can be represented by the InChI code: 1S/C6H15NO/c1-5(2)6(4-7)8-3/h5-6H,4,7H2,1-3H3 .Physical And Chemical Properties Analysis
2-Methoxy-3-methylbutan-1-amine is a liquid at room temperature . The molecular weight of 2-Methoxy-3-methylbutan-1-amine is 117.19 .Applications De Recherche Scientifique
Catalytic Amination
- The amination of alcohols, such as 1-methoxy-2-propanol, using ammonia over nickel-on-silica catalysts is a significant application. This process achieves high selectivity for the main product, 2-amino-1-methoxypropane, with other by-products also identified (Bassili & Baiker, 1990).
Kinetics and Products of OH Radical Reactions
- The reaction kinetics and products of 3-methoxy-3-methyl-1-butanol with OH radicals were studied, identifying several compounds such as acetone, methyl acetate, and glycolaldehyde, and establishing the compound's short lifetime against OH radicals (Aschmann, Arey, & Atkinson, 2011).
Liquid-Liquid Equilibrium Measurements
- Studies on liquid-liquid equilibrium for mixtures involving 2-methoxy-2-methylbutane and other components like furfural, acetic acid, and water have been conducted. These studies are crucial for assessing solvent suitability in industrial applications (Männistö et al., 2016).
Synthesis of Potential Analgesics
- A new synthetic approach for potential analgesics, specifically targeting the opioidic compound (−)-(2R,3R)-[3-(3-methoxy-phenyl)-2-methyl-pentyl]-dimethyl-amin hydrochloride, has been developed using Pd-containing Amberlyst-15 (Wissler et al., 2007).
Reaction Equilibria in Synthesis
- The equilibrium constants for the synthesis of 2-methoxy-2-methylbutane (TAME) were measured, providing valuable data for industrial processes involving the production of tertiary ethers as octane-enhancing components in gasoline (Rihko, Linnekoski, & Krause, 1994).
Safety And Hazards
2-Methoxy-3-methylbutan-1-amine is associated with several hazards. It has been classified with the signal word “Danger” and is associated with hazard statements H226, H302, and H314 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, washing contaminated skin thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
2-methoxy-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(4-7)8-3/h5-6H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBDGFSVVFALPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-methylbutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B1419399.png)









![Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1419418.png)


